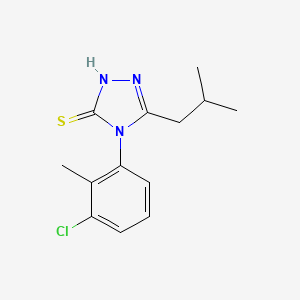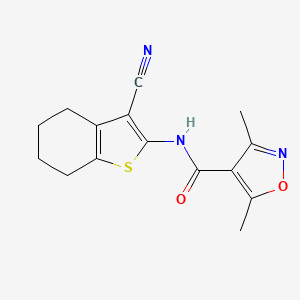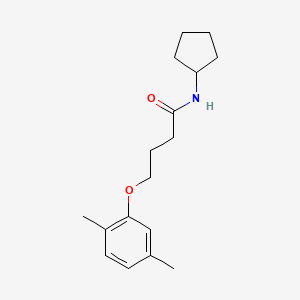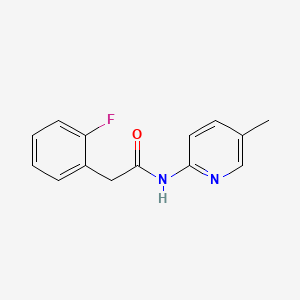![molecular formula C23H18O3 B4717449 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Vue d'ensemble
Description
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as STX-0119, is a small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one inhibits the anti-apoptotic protein Bcl-2, which plays a critical role in regulating apoptosis. Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins, such as Bax and Bak. By inhibiting Bcl-2, 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one allows pro-apoptotic proteins to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments is its specificity for Bcl-2. This compound specifically targets Bcl-2, which allows for more precise and targeted experiments. However, one limitation of using 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is its relatively low potency compared to other Bcl-2 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the study of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one. One direction is to further optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to study the combination of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one with other chemotherapy agents to determine if it can enhance their effects. Lastly, the potential use of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in combination with immunotherapy for cancer treatment should be explored.
Applications De Recherche Scientifique
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2. This compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inducing cell death in these cancer cells.
Propriétés
IUPAC Name |
7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)15-25-19-11-12-20-21(18-5-3-2-4-6-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLZIKYRSVGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717374.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)


![2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B4717439.png)
![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)
![6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one](/img/structure/B4717460.png)